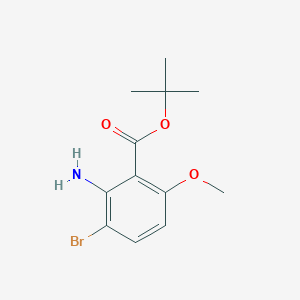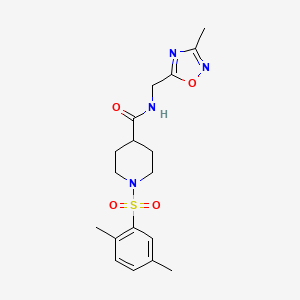![molecular formula C21H26ClN3O2S B2406102 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane CAS No. 1384565-31-4](/img/structure/B2406102.png)
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane, also known as BPU, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that confers specific biological properties. BPU has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has several advantages for lab experiments, including its potent anticancer activity and low toxicity in normal cells. However, this compound is a challenging compound to produce, requiring specialized equipment and expertise. In addition, the exact mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane research. One area of research is the optimization of the synthesis method for this compound, making it more efficient and cost-effective to produce. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective anticancer agents. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, with the ultimate goal of developing new cancer therapies.
Métodos De Síntesis
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the key intermediate, 6-chloropyridin-3-amine, which is then reacted with benzyl chloride to form the benzylated derivative. The benzylated derivative is then reacted with the sulfonyl chloride to form the final product, this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging compound to produce.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In vitro studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-benzyl-4-(6-chloropyridin-3-yl)sulfonyl-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-20-10-9-19(15-23-20)28(26,27)25-14-13-24(16-18-7-3-1-4-8-18)21(17-25)11-5-2-6-12-21/h1,3-4,7-10,15H,2,5-6,11-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUIXBQUEBJIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCN2CC3=CC=CC=C3)S(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

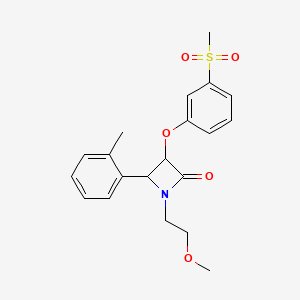
![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)
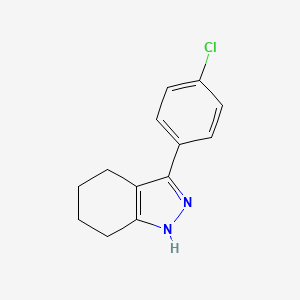
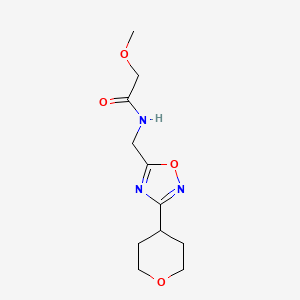
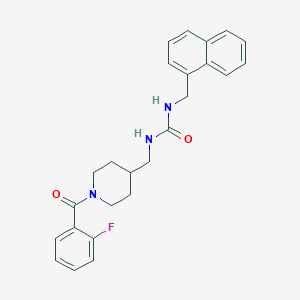
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
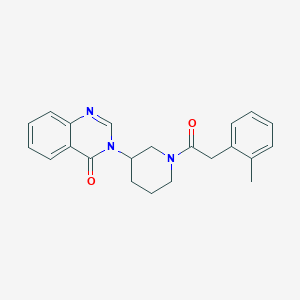
![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)
![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
